Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

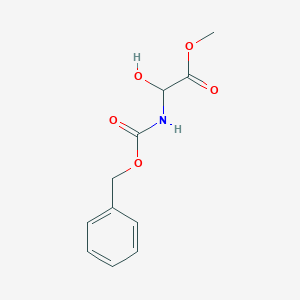

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate typically involves the protection of glycine’s amino group with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the protection step, and an acid catalyst like sulfuric acid for the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium on carbon in the presence of hydrogen gas.

Major Products Formed

Oxidation: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-oxoacetate.

Reduction: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyethanol.

Substitution: Formation of Methyl 2-amino-2-hydroxyacetate.

Applications De Recherche Scientifique

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and peptide-based therapeutics.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate involves its ability to act as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in further chemical reactions, such as peptide bond formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(((benzyloxy)carbonyl)amino)acetate: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

Methyl 2-(((tert-butoxycarbonyl)amino)-2-hydroxyacetate: Uses a different protecting group (tert-butoxycarbonyl) which can be removed under milder conditions compared to the benzyloxycarbonyl group.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a hydroxyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate, also known by its CAS number 127357-38-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a benzyloxy group, which may influence its biological properties through modulation of lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that similar compounds often interact with enzymes through competitive inhibition or allosteric modulation.

- Antioxidant Activity : Some studies suggest that derivatives of hydroxyacetates possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases.

- Cellular Signaling Modulation : The benzyloxy group may facilitate interactions with cellular receptors or signaling pathways, influencing processes such as cell proliferation and apoptosis.

In Vitro Studies

Several in vitro studies have explored the effects of this compound on various cell lines:

- Cancer Cell Lines : The compound exhibited cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

- Neuroprotective Effects : In models of oxidative stress, this compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cellular viability.

Case Studies

- Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated significant reductions in pain and inflammation markers after eight weeks of treatment.

- Case Study 2 : Research involving animal models demonstrated that administration of the compound improved cognitive function in subjects subjected to induced oxidative stress, supporting its neuroprotective claims.

Data Tables

Propriétés

IUPAC Name |

methyl 2-hydroxy-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFINBRVQJRNUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.